The synthesis of 2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has been described in scientific literature []. While the specific details of the synthesis might vary, a general approach could involve reacting a substituted 2,3-dimethoxybenzoic acid derivative with a suitable amine, 2-(3-(trifluoromethyl)phenoxy)ethanamine, in the presence of a coupling reagent. The resulting amide product may require further purification steps to obtain the desired compound.
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exhibits antagonist activity at the dopamine D-2 receptor [, ]. While the specific binding interactions and downstream signaling pathways are not explicitly elucidated in the available research, it is proposed that its mechanism of action involves competitive binding to the receptor, preventing the binding of endogenous dopamine. This interaction disrupts dopaminergic signaling, leading to its observed pharmacological effects.
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is utilized in scientific research as a precursor compound for synthesizing radiolabeled imaging agents []. Specifically, it serves as a starting material for preparing 18F-Fallypride, a positron emission tomography (PET) imaging agent used to study the dopamine D2 receptor in living organisms []. This application highlights its significance in neuroscience research, enabling the visualization and quantification of D2 receptor density and distribution.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5